2-cyclopropyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
Description
The exact mass of the compound this compound is 396.16855731 g/mol and the complexity rating of the compound is 523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-cyclopropyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F4N6/c1-2-12-15(19)17(24-10-23-12)28-7-5-27(6-8-28)14-9-13(18(20,21)22)25-16(26-14)11-3-4-11/h9-11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINSMYUXLKKQTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C4CC4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F4N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopropyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a complex organic compound belonging to the pyrimidine class. Its structure features a cyclopropyl group and a piperazine moiety, which are of significant interest in medicinal chemistry due to their potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C19H25FN6 |
| Molecular Weight | 356.4 g/mol |
| CAS Number | 2549028-53-5 |
The structural complexity arises from its multiple functional groups and stereocenters, which influence its biological interactions.
Biological Activity
Research indicates that compounds with similar structures may exhibit various biological activities:
- Antipsychotic Activity : Derivatives of piperazine have been studied for their potential as atypical antipsychotic agents. For instance, a related compound demonstrated efficacy in reversing cataleptic effects induced by neuroleptic agents without causing significant extrapyramidal side effects, suggesting a favorable safety profile .
- Kinase Inhibition : Compounds targeting cyclin-dependent kinases (CDKs) have shown promise in cancer therapy. The design of PROTACs (proteolysis-targeting chimeras) that incorporate similar structural features has been explored for degrading specific proteins involved in tumorigenesis .
- Neuroprotective Effects : Some pyrimidine derivatives have been evaluated for neuroprotective properties, particularly in models of neurodegenerative diseases like Parkinson's disease .
Case Studies
Several studies have documented the biological activity of related compounds:
- Study on Antipsychotic Agents : A series of piperazine derivatives were evaluated in receptor binding assays and behavioral paradigms. One compound emerged as a lead due to its favorable pharmacodynamic profile, showing low sedative effects while maintaining efficacy against psychotic symptoms .
- Kinase Targeting Research : Research involving PROTACs designed to target LRRK2 (a kinase implicated in Parkinson's disease) highlighted the potential for similar compounds to selectively degrade pathogenic proteins, thereby offering therapeutic benefits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
